4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Overview
Description
4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional functional groups such as an acetamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be constructed by cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Functional Group Introduction: The acetamido and carboxylic acid groups are introduced through subsequent reactions, such as acylation and carboxylation, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Fused Pyridine Derivatives: Compounds such as furopyridines, thienopyridines, and pyrrolopyridines.
Uniqueness
4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-acetamidophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-9(21)18-11-5-3-10(4-6-11)12-7-8-17-15-13(12)14(16(22)23)19-20(15)2/h3-8H,1-2H3,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZBUIGSMSQISZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132275 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-[4-(acetylamino)phenyl]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356543-59-3 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-[4-(acetylamino)phenyl]-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356543-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-[4-(acetylamino)phenyl]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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